1-(2,2-diethoxyethyl)-2-phenyl-1H-imidazole
Description
Properties
IUPAC Name |
1-(2,2-diethoxyethyl)-2-phenylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-3-18-14(19-4-2)12-17-11-10-16-15(17)13-8-6-5-7-9-13/h5-11,14H,3-4,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODJFFPKJOLITJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C=CN=C1C2=CC=CC=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1275178-64-7 | |
| Record name | 1-(2,2-diethoxyethyl)-2-phenyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-diethoxyethyl)-2-phenyl-1H-imidazole typically involves the reaction of 2-phenyl-1H-imidazole with 2,2-diethoxyethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-diethoxyethyl)-2-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2,2-diethoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives depending on the nucleophile involved.
Scientific Research Applications
Pharmaceutical Development
1-(2,2-diethoxyethyl)-2-phenyl-1H-imidazole is being explored for its biological activity, particularly in the context of drug development. Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Preliminary studies suggest that this compound may interact effectively with specific enzymes or receptors, potentially modulating their activity and leading to therapeutic applications.
Research has indicated that compounds within the imidazole class exhibit a range of biological activities. The specific interactions of this compound with biological targets have shown promise in inhibiting growth in pathogenic microorganisms and possibly affecting cancer cell metabolism. These properties make it a candidate for further investigation in medicinal chemistry.
Industrial Applications
Beyond pharmaceuticals, this compound is utilized in the production of specialty chemicals and materials. Its unique structure allows it to be incorporated into the development of new polymers and coatings, enhancing material properties or providing novel functionalities.
Case Study 1: Antimicrobial Activity
A study examining the antimicrobial properties of various imidazole derivatives found that this compound demonstrated significant inhibition against several bacterial strains. This research highlights its potential as a lead compound for developing new antibiotics.
Case Study 2: Enzyme Inhibition
Investigations into the binding affinity of this compound with enzymes involved in metabolic pathways revealed that it could effectively inhibit certain enzyme activities. This suggests its utility in designing drugs aimed at metabolic disorders or cancers where enzyme modulation is beneficial.
Mechanism of Action
The mechanism of action of 1-(2,2-diethoxyethyl)-2-phenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, it may inhibit the growth of bacteria or fungi by interfering with essential metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound is distinguished by its 1-(2,2-diethoxyethyl) and 2-phenyl substituents. Key comparisons with structurally related imidazole derivatives include:
- Diethoxyethyl vs. Sulfanyl/Thioether Groups : The diethoxyethyl chain improves solubility in polar solvents, whereas sulfanyl groups (e.g., in ) may facilitate metal coordination or redox activity.
- Phenyl vs. Heteroaromatic Substituents : The 2-phenyl group in the target compound supports π-π stacking, while pyridinylmethyl () or benzodioxolyloxy () substituents introduce hydrogen-bonding or electron-withdrawing effects.
Physical Properties
- Solubility: The diethoxyethyl group enhances solubility in ethanol, DMSO, and dichloromethane compared to purely aromatic derivatives (e.g., triphenylimidazoles in ). Ionic derivatives like 1-(2,2'-diethoxyethyl)-3-methyl-imidazolium bromide () exhibit hygroscopicity and ionic liquid behavior.
- Melting Points : Compounds with nitro or carboxamide groups (e.g., ) have higher melting points (>150°C) due to hydrogen bonding, while the target compound’s flexible ether chain likely lowers its melting point.
Spectroscopic Characterization
- NMR : The diethoxyethyl group shows characteristic triplets for ethoxy CH3 (~1.2 ppm) and CH2 (~3.5–3.7 ppm). In contrast, sulfanyl groups () resonate downfield (~2.5–3.0 ppm for S–CH2), while nitro groups () deshield adjacent protons.
- Mass Spectrometry : ESI-MS of diethoxyethyl derivatives (e.g., ) shows [M+Na]+ peaks, with molecular ions consistent with ether fragmentation patterns.
Biological Activity
1-(2,2-diethoxyethyl)-2-phenyl-1H-imidazole is a compound belonging to the imidazole class, known for its diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 260.33 g/mol. Its structure features an imidazole ring substituted with a phenyl group and a diethoxyethyl side chain, which enhances its solubility and alters pharmacokinetic properties compared to other imidazoles.
This compound exhibits biological activity through its interaction with various molecular targets. The compound can bind to enzymes or receptors, potentially modulating their activity. For example, in antimicrobial applications, it may inhibit bacterial or fungal growth by disrupting essential metabolic processes.
Antimicrobial Activity
Imidazole derivatives are well-documented for their antimicrobial properties. Studies indicate that this compound may possess significant antibacterial and antifungal activities. The compound has shown effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis .
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | Target Organism | Method Used | Activity |
|---|---|---|---|
| This compound | S. aureus | Cylinder wells diffusion | Moderate |
| This compound | E. coli | Cylinder wells diffusion | Moderate |
| This compound | B. subtilis | Cylinder wells diffusion | Moderate |
Anticancer Potential
Research into the anticancer properties of imidazole derivatives suggests that this compound may also have potential in cancer therapy. Imidazoles have been associated with the inhibition of tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Studies
A study conducted by Jain et al. evaluated the antimicrobial efficacy of several imidazole derivatives, including this compound. The results indicated that this compound exhibited promising antimicrobial activity comparable to standard antibiotics . Additionally, other studies have highlighted the anticancer effects of similar compounds in vitro, demonstrating their ability to inhibit cancer cell proliferation .
Q & A
Q. What are the established synthetic routes for 1-(2,2-diethoxyethyl)-2-phenyl-1H-imidazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. A typical approach involves refluxing a substituted imidazole precursor (e.g., 2-phenyl-1H-imidazole) with 2,2-diethoxyethyl bromide in the presence of a base (e.g., NaOH or KOH) under anhydrous conditions . Optimization includes:
- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve yield compared to protic solvents .
- Temperature Control : Reactions are typically conducted at 80–100°C for 4–6 hours, monitored by TLC (chloroform:methanol, 6:1 v/v) .
Table 1 : Yield variation with solvents and catalysts:
| Solvent | Catalyst | Yield (%) |
|---|---|---|
| DMF | KOH | 85 |
| Ethanol | NaOH | 62 |
| DMSO | TBAB | 91 |
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer : Use multi-technique characterization:
- NMR Spectroscopy : NMR signals at δ 1.2–1.4 ppm (diethoxyethyl CH) and δ 7.3–7.6 ppm (phenyl protons) confirm substituent attachment .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, with bond-length accuracy < 0.002 Å and R-factor < 0.04 .
- Mass Spectrometry : Molecular ion peak [M+H] at m/z 289.2 matches the molecular formula CHNO.
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (corrosive intermediates may be present) .
- Ventilation : Use fume hoods to minimize inhalation of volatile reagents (e.g., ammonia during synthesis) .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal; avoid releasing into waterways .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., EGFR kinases). Ligand preparation involves optimizing protonation states at physiological pH .
- ADMET Prediction : SwissADME evaluates logP (<5), topological polar surface area (TPSA < 140 Ų), and bioavailability. For example, substituents like -Cl or -CF improve metabolic stability but may increase toxicity .
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare NMR DEPT spectra with calculated shifts (e.g., using ACD/Labs) to distinguish between regioisomers.
- Crystallographic Refinement : Resolve ambiguities (e.g., disordered diethoxyethyl groups) via SHELXL’s TWIN/BASF commands .
- Dynamic NMR : Detect conformational flexibility (e.g., ethoxy group rotation) at variable temperatures .
Q. What pharmacological applications are emerging for this compound derivatives?
- Methodological Answer :
- Antifungal Activity : Derivatives with electron-withdrawing groups (e.g., -Cl) show MIC values of 2–8 µg/mL against Candida albicans via ergosterol biosynthesis inhibition .
- Anticancer Screening : MTT assays reveal IC values of 15–30 µM in HeLa cells, linked to caspase-3 activation .
Q. What strategies enhance the yield of this compound in scaled-up syntheses?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time from 6 hours to 30 minutes with 95% yield .
- Flow Chemistry : Continuous reactors minimize side reactions (e.g., hydrolysis of diethoxy groups) .
Table 2 : Scale-up yield comparison:
| Scale (mmol) | Method | Yield (%) |
|---|---|---|
| 10 | Batch (reflux) | 85 |
| 100 | Microwave | 92 |
| 500 | Flow reactor | 88 |
Q. How do structural modifications influence the physicochemical properties of this compound?
- Methodological Answer :
- Substituent Effects :
- Electron-donating groups (e.g., -OCH) increase solubility but reduce logP.
- Bulky substituents (e.g., -Ph) enhance thermal stability (TGA shows decomposition >250°C) .
- Crystal Engineering : Co-crystallization with succinic acid improves bioavailability by enhancing dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
